molecular formula C12H20ClNO2 B1493238 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one CAS No. 2097956-12-0

2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

Cat. No. B1493238
CAS RN: 2097956-12-0
M. Wt: 245.74 g/mol
InChI Key: YMPGNPWSAIKINW-UHFFFAOYSA-N
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Description

2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, also known as CEM-AZA, is a novel molecule with potential applications in scientific research. It is a spirocyclic compound containing an oxymethylene bridge and a chloro substituent. CEM-AZA is a highly versatile compound that can be used in a variety of ways in the laboratory setting, including as an organic synthesis reagent and as an analytical tool.

Scientific Research Applications

Alpha 1-Adrenoceptor Antagonism

  • Study Focus: The compound BMY 7378, closely related to the chemical structure , has been identified as a selective antagonist of the alpha 1D-adrenoceptor subtype. This property is significant in pharmacology, particularly in understanding receptor activities and potential therapeutic applications (Goetz et al., 1995).

Synthesis and Structure Analysis

  • Synthetic Applications: Studies have focused on the synthesis and structural analysis of compounds related to 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one. For instance, the synthesis of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlights the chemical processes and methodologies involved in producing structurally similar compounds (Kuroyan et al., 1991).

Corrosion Inhibition

  • Industrial Chemistry Application: Spirocyclopropane derivatives, which share a structural similarity with the compound , have been studied for their potential as corrosion inhibitors in materials science. This application is crucial for protecting metals like steel in acidic environments (Chafiq et al., 2020).

Molecular Design in Drug Discovery

  • Drug Development: The creation of azaspirocycles, which are structurally related to the compound , plays a significant role in drug discovery. These compounds serve as scaffolds in chemistry-driven drug discovery, illustrating the compound's potential in medicinal chemistry (Wipf et al., 2004).

properties

IUPAC Name

2-chloro-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-2-16-8-10-7-14(11(15)6-13)9-12(10)4-3-5-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPGNPWSAIKINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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